molecular formula C6H8BrN B1292069 2-[1-(bromomethyl)cyclopropyl]acetonitrile CAS No. 338392-48-6

2-[1-(bromomethyl)cyclopropyl]acetonitrile

Cat. No.: B1292069
CAS No.: 338392-48-6
M. Wt: 174.04 g/mol
InChI Key: UBRCXYVILSTTRU-UHFFFAOYSA-N
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Description

2-[1-(bromomethyl)cyclopropyl]acetonitrile: is an organic compound with the molecular formula C6H8BrN. It is a brominated derivative of cyclopropyl acetonitrile and is known for its applications in various chemical reactions and industrial processes. The compound is characterized by the presence of a bromomethyl group attached to a cyclopropyl ring, which is further connected to an acetonitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[1-(bromomethyl)cyclopropyl]acetonitrile typically involves the bromination of cyclopropyl acetonitrile. One common method includes the reaction of cyclopropyl acetonitrile with bromine in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the methyl group attached to the cyclopropyl ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 2-[1-(bromomethyl)cyclopropyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 2-[1-(bromomethyl)cyclopropyl]acetonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .

Biology: In biological research, the compound is used to study the effects of brominated organic compounds on biological systems. It serves as a model compound for investigating the interactions of brominated molecules with enzymes and other biomolecules .

Medicine: The compound is explored for its potential use in drug development, particularly in the design of novel therapeutic agents. Its derivatives have shown promise in preclinical studies for their antimicrobial and anticancer activities .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .

Mechanism of Action

The mechanism of action of 2-[1-(bromomethyl)cyclopropyl]acetonitrile involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromomethyl group acts as a reactive site, facilitating various substitution and addition reactions. The compound’s reactivity is attributed to the electron-withdrawing nature of the bromine atom, which enhances the electrophilicity of the carbon atom attached to it .

Comparison with Similar Compounds

    [1-(Hydroxymethyl)cyclopropyl]acetonitrile: Similar in structure but contains a hydroxymethyl group instead of a bromomethyl group.

    [1-(Chloromethyl)cyclopropyl]acetonitrile: Contains a chloromethyl group instead of a bromomethyl group.

    [1-(Fluoromethyl)cyclopropyl]acetonitrile: Contains a fluoromethyl group instead of a bromomethyl group.

Uniqueness: 2-[1-(bromomethyl)cyclopropyl]acetonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity and properties compared to its analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

2-[1-(bromomethyl)cyclopropyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN/c7-5-6(1-2-6)3-4-8/h1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBRCXYVILSTTRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338392-48-6
Record name 2-[1-(bromomethyl)cyclopropyl]acetonitrile
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